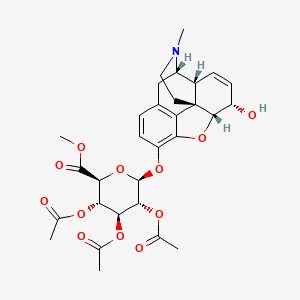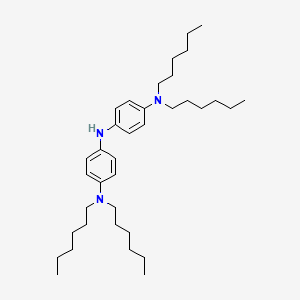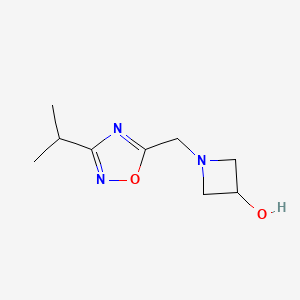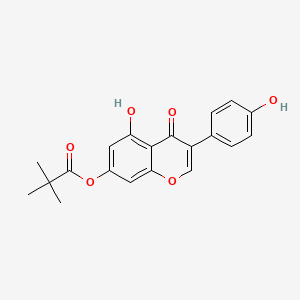![molecular formula C12H18N2O B13437172 2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide](/img/structure/B13437172.png)
2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide is an organic compound with the molecular formula C12H18N2O It is a derivative of acetamide, featuring an amino group and a phenyl ring substituted with a 2-methylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide typically involves the reaction of 4-(2-methylpropyl)benzaldehyde with ammonium acetate and acetic anhydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired acetamide derivative. The reaction conditions often include heating the mixture to reflux and using a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of the corresponding nitro compound, 4-(2-methylpropyl)nitrobenzene, followed by acylation with acetic anhydride. This method allows for the large-scale production of the compound with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. For example, it may inhibit the uptake of amines by the brain, suggesting its interaction with amine transporters or receptors in the nervous system.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Amino-2-methylpropyl)phenol: Similar structure but with a hydroxyl group instead of an acetamide group.
4-(2-Amino-2-methylpropyl)phenol acetic acid: Contains an acetic acid moiety instead of an acetamide group.
Uniqueness
2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-amino-2-[4-(2-methylpropyl)phenyl]acetamide |
InChI |
InChI=1S/C12H18N2O/c1-8(2)7-9-3-5-10(6-4-9)11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H2,14,15) |
Clave InChI |
HTRIIQAIVDWPGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,35R)-30-ethoxy-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13437097.png)
![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate](/img/structure/B13437100.png)

![3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13437113.png)
![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol](/img/structure/B13437121.png)

![6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]](/img/structure/B13437124.png)

![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)



![5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13437147.png)

